molecular formula C11H17N B123962 N,N-Diethyl-m-toluidine CAS No. 91-67-8

N,N-Diethyl-m-toluidine

Cat. No.: B123962
CAS No.: 91-67-8
M. Wt: 163.26 g/mol
InChI Key: CIPVVROJHKLHJI-UHFFFAOYSA-N
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Description

N,N-Diethyl-m-toluidine is a chemical compound with the molecular formula C11H17N. It appears as a colorless to pale yellow liquid with a strong odor. The structure consists of a toluene ring with two ethyl groups and an amino group attached. This compound is soluble in organic solvents such as ethanol and ether but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-m-toluidine can be synthesized through the alkylation of m-toluidine with ethyl bromide. The reaction typically involves heating m-toluidine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of m-toluidine with diethyl sulfate or ethyl chloride in the presence of a catalyst. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified by distillation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium periodate in an acetone-water medium.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Scientific Research Applications

Biochemical Research

N,N-Diethyl-m-toluidine is recognized for its role in biochemical research, particularly in the following areas:

  • Dye Synthesis : DEMT serves as a crucial intermediate in the production of various dyes and pigments. Its chemical structure enhances color properties, making it valuable in textile and plastic industries .
  • Pharmaceuticals : The compound contributes to the formulation of pharmaceutical products, improving their efficacy. It is involved in the synthesis of active pharmaceutical ingredients (APIs) that require specific chemical properties .
  • Chemical Synthesis : As a reagent, DEMT facilitates the creation of complex organic molecules. Its versatility allows researchers to explore novel compounds and reactions, making it essential in organic chemistry laboratories .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

  • Detection and Quantification : It aids in developing methods for detecting and quantifying various chemical substances. This application is critical for quality control processes in manufacturing settings .

Polymer Industry

The polymer industry benefits from this compound through:

  • Polymer Production : DEMT is utilized to enhance the properties of polymers. It plays a significant role in producing coatings and adhesives that require specific performance characteristics .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study TitleFocusFindings
Neurotoxicity and Mode of Action of DEETToxicologyInvestigated DEET's neurotoxic effects and its mechanism as an acetylcholinesterase inhibitor .
Carcinogenicity of N,N-Dimethyl-p-ToluidineToxicologyDocumented carcinogenic effects in animal models, highlighting safety concerns related to its use .
Efficacy of DEET as an Insect RepellentToxicologyEvaluated DEET's effectiveness against various insects, emphasizing its widespread use as a repellent .

Mechanism of Action

The mechanism of action of N,N-Diethyl-m-toluidine involves its interaction with molecular targets through its amino group. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products such as methyl-1,4-benzoquinone. The reaction follows a second-order kinetic behavior, being first order in each reactant .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of ethyl groups and a toluene ring, which imparts distinct chemical properties and reactivity. Its applications in various industries, including pharmaceuticals, polymers, and pesticides, make it a versatile compound .

Biological Activity

N,N-Diethyl-m-toluidine (CAS RN: 91-67-8) is a chemical compound with diverse applications, particularly in biochemical research and as an intermediate in the synthesis of various organic compounds. This article explores its biological activity, focusing on its neurotoxic effects, interactions with biological systems, and implications for human health.

  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 163.26 g/mol
  • Purity : >99% (GC)
  • Physical State : Liquid at room temperature
  • Boiling Point : 107 °C at 11 mmHg
  • Flash Point : 104 °C

Neurotoxicity

Recent studies have highlighted the neurotoxic potential of this compound, particularly its role as an acetylcholinesterase (AChE) inhibitor. This inhibition can lead to significant neurophysiological effects in both insects and mammals.

  • Acetylcholinesterase Inhibition :
    • This compound exhibits low inhibition of AChE, with IC₅₀ values ranging from 6 to 12 mM against various species including Drosophila melanogaster and Musca domestica .
    • Despite its low potency as an AChE inhibitor (<10% inhibition at high concentrations), it has been shown to induce excitatory effects on the central nervous system of insects .
  • Mechanism of Action :
    • The compound appears to interact with octopaminergic synapses, which are crucial for neurotransmission in insects, leading to neuroexcitation .
    • It also blocks sodium (Na⁺) and potassium (K⁺) channels in neuronal cells, contributing to its neurotoxic profile .
  • Toxicological Implications :
    • High doses can result in symptoms such as nausea, vomiting, bradycardia, and seizures in humans .
    • Dermal exposure may lead to numbness and irritation, indicating a risk associated with its use in various applications.

Encapsulation for Extended Efficacy

A study investigated the encapsulation of this compound within polymer microcapsules for enhanced mosquito repellent efficacy. The encapsulated product showed prolonged effectiveness against Aedes albopictus mosquitoes while also exhibiting bactericidal activity against Staphylococcus aureus .

PropertyValue
Encapsulation Ratio>33%
Effective Dose on Textiles90% compared to ethanol solution

Occupational Exposure and Risk Assessment

The NIOSH Occupational Exposure Banding Process categorizes this compound based on its potential health impacts across various endpoints such as acute toxicity and skin irritation . This classification aids in establishing safety protocols for workers potentially exposed to the compound.

Summary of Biological Effects

The biological activity of this compound is characterized by:

  • Neurotoxic Effects : Low-level AChE inhibition leading to excitatory responses.
  • Potential Health Risks : Symptoms associated with high exposure levels include neurological disturbances.
  • Applications in Biochemical Research : Its encapsulation enhances its efficacy as a repellent while maintaining safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-m-toluidine, and how do reaction conditions influence yield?

  • Methodological Answer : The one-pot photo-reductive N-alkylation of aniline derivatives with primary alcohols using Au-TiO₂ catalysts under mild conditions (e.g., 60°C, 10 bar H₂, 4 hours) has shown high efficiency. Ethanol as a solvent improves reaction homogeneity, while Au-TiO₂ enhances catalytic activity by promoting electron transfer . Alternative pathways include nitrosation/nitro reduction reactions, where sodium nitrite is used for nitrosation followed by reduction to the final product . Researchers should optimize temperature, pressure, and catalyst loading to balance yield (>99% purity achievable) and reaction time .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 3 for dermal exposure) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (acute toxicity category 3 for inhalation) .
  • Storage : Keep in sealed containers in cool (<25°C), dry, and well-ventilated areas to avoid decomposition or vapor accumulation .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • Gas Chromatography (GC) : Quantify purity (≥99.0%) and detect impurities like benzene amine (<0.4%) using non-aqueous titration .
  • NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., ethyl group protons at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.2 ppm) .
  • Refractometry/Boiling Point Analysis : Validate physical properties (refractive index: 1.535–1.537; boiling point: 107°C at 11 mmHg) against literature values .

Q. How should researchers assess and mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement rigorous quality control protocols:

  • Moisture Analysis : Use Karl Fischer titration to ensure moisture content ≤0.005% .
  • Impurity Profiling : Compare GC retention times with certified reference materials (e.g., N-Ethylaniline ≤0.4%) .
  • Replicate Reactions : Conduct triplicate syntheses under identical conditions to identify process inconsistencies .

Advanced Research Questions

Q. What mechanistic insights explain the role of Au-TiO₂ catalysts in this compound synthesis?

  • Methodological Answer : Au-TiO₂ facilitates electron transfer during the reductive alkylation of nitroarenes. The Au nanoparticles act as electron reservoirs, while TiO₂ stabilizes intermediates via Lewis acid sites. In situ FTIR spectroscopy can track the reduction of nitro groups to amines and subsequent alkylation steps . Computational modeling (DFT) further reveals adsorption energies of intermediates on Au-TiO₂ surfaces, guiding catalyst optimization .

Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) inform experimental design for this compound applications?

  • Methodological Answer : Key thermodynamic parameters include:

  • Vapor Pressure : 0.0222 mmHg at 25°C, indicating low volatility. This supports its use in high-temperature reactions (e.g., polymer initiators) without significant loss .
  • Enthalpy of Vaporization : 48.73 kJ/mol, which aids in designing distillation protocols for purification .
  • Partition Coefficients (LogP 3.85) : Predict environmental persistence and bioaccumulation risks in ecotoxicological studies .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Preparation : Au-TiO₂ synthesized via deposition-precipitation vs. sol-gel methods may differ in Au dispersion and TiO₂ crystallinity. Characterize catalysts using TEM and XRD to correlate structure with activity .
  • Reaction Medium Effects : Ethanol vs. methanol as solvents can alter proton transfer rates. Use kinetic studies (e.g., Arrhenius plots) to isolate solvent impacts .

Q. How can researchers validate the environmental toxicity of this compound using multi-parametric assays?

  • Methodological Answer :

  • Acute Aquatic Toxicity : Perform OECD Test 201 (algae growth inhibition) and 202 (Daphnia immobilization) to classify toxicity (category 2, LC50 <10 mg/L) .
  • Chronic Toxicity : Use zebrafish embryo assays (FET) to assess developmental effects at sublethal concentrations (e.g., 0.1–1 mg/L) .
  • Degradation Studies : Monitor photolysis (λ=254 nm) and biodegradation (OECD 301F) to estimate environmental half-life .

Properties

IUPAC Name

N,N-diethyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPVVROJHKLHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052610
Record name N,N-Diethyl-m-toluidine
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Molecular Weight

163.26 g/mol
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CAS No.

91-67-8
Record name N,N-Diethyl-m-toluidine
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Record name 3-(Diethylamino)toluene
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Record name N,N-Diethyl-m-toluidine
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Record name Benzenamine, N,N-diethyl-3-methyl-
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Record name N,N-Diethyl-m-toluidine
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Record name N,N-diethyl-m-toluidine
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Record name 3-(DIETHYLAMINO)TOLUENE
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Synthesis routes and methods

Procedure details

Analogous reaction of N,N-diethylaminotributyltin with aromatic iodides were less efficient; however, satisfactory yields (>60% yields of isolated product) could be obtained in the presence of ammonium salts. Thus, the reaction of N,N-diethylaminotributyltin with p-iodotoluene in the presence of N-benzyltriethylammonium chloride in toluene at 100° C. afforded 3-(N,N-diethylamino)toluene in 63% isolated yield.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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